molecular formula C17H17NO5S B1434068 6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 1858242-10-0

6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B1434068
M. Wt: 347.4 g/mol
InChI Key: HTHGAGHVAFBSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a complex organic molecule. It is related to a class of compounds that target β-catenin via direct affinity interaction within the C-terminal two thirds of the Armadillo repeat region . This interaction induces β-catenin ubiquitination and proteasomal degradation .

Scientific Research Applications

Antibacterial Activity

Research has shown the antibacterial efficacy of benzoxazine derivatives, which were synthesized and evaluated for their activity against various strains such as E. coli, Staphylococcus aureus, Bacillus spp., Pseudomonas, K. pneumoniae, and E. faecalis. Certain compounds demonstrated good activity against K. pneumoniae and E. faecalis, highlighting the potential of benzoxazine analogs in developing new antibacterial agents (Kadian et al., 2012).

Material Science Applications

Benzoxazine monomers have been synthesized for their application in proton exchange membranes for direct methanol fuel cells. A study synthesized a novel sulfonic acid-containing benzoxazine monomer, which was used to create a membrane with high proton conductivity and low methanol permeability. This research underscores the relevance of benzoxazine derivatives in the development of materials for sustainable energy technologies (Yao et al., 2014).

Pharmaceutical Chemistry

In the domain of pharmaceutical chemistry, the stereochemistry of benzoxazine derivatives has been explored for their potential as peptidomimetic building blocks. Enantioselective synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids and derivatives has been reported, demonstrating the utility of these compounds in the synthesis of enantiomerically pure pharmaceuticals (Hrast et al., 1999).

Synthesis and Characterization

The synthesis and characterization of benzoxazine derivatives have been widely studied, with applications in creating novel compounds with potential industrial and pharmaceutical applications. For instance, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2',1':4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates demonstrates the diversity of structural motifs accessible via benzoxazine chemistry (Dolzhenko et al., 2006).

Advanced Materials

Benzoxazines are also used in the development of high-performance thermosets, with studies focusing on the synthesis of aromatic diamine-based benzoxazines. These compounds have been utilized to produce thermosets with enhanced thermal properties, indicating their significance in creating materials with superior performance characteristics (Lin et al., 2008).

properties

IUPAC Name

6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-11-3-6-13(7-4-11)24(21,22)18-10-16(17(19)20)23-15-8-5-12(2)9-14(15)18/h3-9,16H,10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHGAGHVAFBSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 2
6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 3
6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 4
6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 5
6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

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